N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-[2-(Cyclohex-1-en-1-yl)ethyl]-N⁴-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic core structure. Key features include:
- N⁶-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, contributing steric bulk and lipophilicity.
- N⁴-substituent: A 3,5-dimethylphenyl moiety, providing electron-donating methyl groups that may enhance metabolic stability.
- 1-phenyl group: Aromatic substitution at position 1, common in kinase-targeting analogs.
Properties
Molecular Formula |
C27H30N6 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
6-N-[2-(cyclohexen-1-yl)ethyl]-4-N-(3,5-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C27H30N6/c1-19-15-20(2)17-22(16-19)30-25-24-18-29-33(23-11-7-4-8-12-23)26(24)32-27(31-25)28-14-13-21-9-5-3-6-10-21/h4,7-9,11-12,15-18H,3,5-6,10,13-14H2,1-2H3,(H2,28,30,31,32) |
InChI Key |
QWPHXBQHHUJCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CCCCC4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Core Assembly via Sequential Heterocyclization
The bicyclic system is traditionally synthesized from 5-aminopyrazole precursors through Vilsmeier amidination and subsequent cyclization. A one-flask protocol employing PBr₃ in N,N-dimethylformamide (DMF) generates a Vilsmeier reagent, which reacts with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide to form a formamidine intermediate. Treatment with hexamethyldisilazane (HMDS) induces cyclization, yielding 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol with 91% efficiency. Chlorination using POCl₃/PCl₅ then provides the 4,6-dichloro intermediate essential for nucleophilic substitutions.
Stepwise Synthesis and Functionalization
N1-Phenyl Group Installation
The phenyl group at position 1 is introduced early via phenylhydrazine condensation with α,β-unsaturated nitriles. For example, reacting 2-(cyclohex-1-en-1-yl)acetonitrile with phenylhydrazine in ethanol under reflux yields 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a key precursor for downstream functionalization.
N4-(3,5-Dimethylphenyl) Substitution
Selective amination at position 4 is achieved by reacting 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 3,5-dimethylaniline in tetrahydrofuran (THF) at 60°C for 12 hours. This step proceeds via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing nature of the pyrimidine ring. The reaction typically achieves 85–90% conversion, with excess amine acting as both reactant and base.
N6-[2-(Cyclohex-1-en-1-yl)ethyl] Functionalization
The N6 position is functionalized through a Mitsunobu reaction or alkylation . A preferred method involves treating the 4-chloro-6-amine intermediate with 2-(cyclohex-1-en-1-yl)ethyl bromide in the presence of Cs₂CO₃ in dimethylacetamide (DMA) at 80°C. This alkylation proceeds with 78% yield, requiring careful exclusion of moisture to prevent hydrolysis.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that DMF and DMA outperform polar aprotic solvents like acetonitrile in SNAr reactions, enhancing nucleophilicity and reducing side reactions. Catalytic 4-dimethylaminopyridine (DMAP) increases alkylation efficiency by 15–20% through transition-state stabilization.
Table 1: Solvent Impact on N4-Amination Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 60 | 12 | 85 |
| DMF | 80 | 8 | 92 |
| DMA | 100 | 6 | 88 |
| Toluene | 110 | 10 | 72 |
One-Pot vs. Stepwise Approaches
A one-pot strategy combining Vilsmeier reagent-mediated cyclization and in situ alkylation reduces purification steps but requires precise stoichiometric control. This method achieves an overall yield of 68%, compared to 75% for the stepwise approach.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity, with retention time = 12.4 minutes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(3,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can inhibit the proliferation of various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .
Anti-inflammatory Effects
Compounds in this class have also been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, making them potential candidates for treating inflammatory diseases .
Antimicrobial Properties
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial activity against a range of pathogens. This makes them valuable in the development of new antibiotics or antifungal agents .
Applications in Medicinal Chemistry
The unique structural features of this compound allow it to serve as a lead compound in drug design:
- Lead Compound Development : Its ability to interact with biological targets can be exploited to develop new drugs with enhanced efficacy and reduced side effects.
- Structure-Activity Relationship Studies : Understanding how modifications to its structure affect biological activity can guide the design of more potent analogs.
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(3,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[3,4-d]pyrimidines exhibit diverse biological activities modulated by N⁴ and N⁶ substitutions. Key analogs include:
Key Observations :
Yield Trends :
Biological Activity
The compound N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.5 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that pyrazolopyrimidine derivatives possess significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : It is hypothesized that the compound exerts its anticancer effects through the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Case Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are crucial for treating various inflammatory diseases.
- Mechanism : The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Research Findings : In laboratory settings, it has shown effectiveness against gram-positive bacteria, indicating potential for use in treating bacterial infections.
Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization of pyrazole precursors with substituted aryl amines. Key optimizations include:
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 2–4 hours) while maintaining yields >75% .
- Green chemistry principles : Use of ethanol/water solvent mixtures or ionic liquids minimizes waste and improves sustainability .
- Catalysts : Triethylamine or palladium-based catalysts enhance regioselectivity during cyclization .
- Continuous flow chemistry : Improves scalability and reduces side-product formation .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclohexenyl ethyl vs. aryl groups) .
- HPLC-MS : Ensures >95% purity and detects trace intermediates .
- X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., distinguishing N⁴ vs. N⁶ substitutions) .
- TLC monitoring : Validates reaction progress using silica gel plates with UV visualization .
Basic: What are the primary biological targets of this compound, and how are inhibitory activities assessed?
This compound is hypothesized to inhibit protein kinases (e.g., CDK2, EGFR) due to structural similarity to pyrazolo[3,4-d]pyrimidine kinase inhibitors. Methodologies include:
- Kinase binding assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure IC₅₀ values .
- Cellular assays : MTT or apoptosis assays in cancer cell lines (e.g., HeLa, MCF-7) to validate target engagement .
- Kinetic studies : Stopped-flow techniques to determine inhibition mechanisms (competitive vs. non-competitive) .
Advanced: How can contradictory data in kinase inhibition studies (e.g., IC₅₀ variability) be resolved?
Contradictions often arise from assay conditions. Mitigation strategies include:
- Standardized assay buffers : Control pH, ionic strength, and ATP concentrations to minimize variability .
- Orthogonal validation : Compare SPR (binding affinity) with enzymatic activity assays (e.g., ADP-Glo™) .
- Structural analysis : Molecular docking (e.g., using AutoDock Vina) to identify binding pose discrepancies .
Advanced: What experimental models are suitable for resolving in vitro-in vivo efficacy disparities?
- Pharmacokinetic (PK) studies : Use LC-MS/MS to measure plasma/tissue concentrations in rodent models .
- 3D tumor spheroids : Mimic in vivo tumor microenvironments better than monolayer cultures .
- Proteomics : Identify off-target interactions (e.g., via SILAC labeling) that reduce in vivo efficacy .
Structural Analogs and Activity Trends
| Compound Name | Key Substituents | Activity Notes |
|---|---|---|
| N⁶-(3-ethoxypropyl) analog | Ethoxypropyl at N⁶ | 2× lower CDK2 affinity due to reduced hydrophobic interactions |
| N⁴-(4-methylphenyl) analog | Methylphenyl at N⁴ | Improved solubility but reduced cellular uptake |
| Cyclohexyl vs. cyclohexenyl | Saturated vs. unsaturated ring | Cyclohexenyl enhances membrane permeability (logP +0.5) |
Advanced: How can solubility limitations in biological assays be addressed?
- Co-solvents : Use DMSO (≤1%) or cyclodextrin-based formulations to maintain compound stability .
- Prodrug strategies : Introduce phosphate esters at the pyrimidine N⁶ position for enhanced aqueous solubility .
- Nanoformulations : Encapsulate in PEGylated liposomes to improve bioavailability .
Advanced: What strategies validate synergistic combinations with other therapeutics?
- Combinatorial screening : High-throughput synergy assays (e.g., Checkerboard or Bliss independence) .
- Transcriptomics : RNA-seq to identify pathways upregulated in resistance (e.g., MAPK/ERK) .
- In vivo xenografts : Test combinations in PDX models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Advanced: How can computational modeling guide lead optimization?
- QSAR models : Correlate substituent electronegativity with kinase binding (e.g., Hammett constants) .
- MD simulations : Predict metabolic stability by simulating CYP450 interactions .
- AI-driven synthesis : COMSOL Multiphysics integrates reaction parameters (e.g., temperature, solvent) to predict optimal conditions .
Advanced: What stability challenges arise during long-term storage, and how are they managed?
- Degradation pathways : Hydrolysis of the pyrimidine ring under acidic conditions .
- Stabilizers : Lyophilize with trehalose or store in amber vials under argon to prevent oxidation .
- Forced degradation studies : Use accelerated conditions (40°C/75% RH) to identify degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
